FOY 251 Benzyl Ester Hydrochloride
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Overview
Description
FOY 251 Benzyl Ester Hydrochloride is a protected camostat metabolite . Its molecular formula is C23H22ClN3O4 .
Molecular Structure Analysis
The molecular structure of FOY 251 Benzyl Ester Hydrochloride consists of a benzyl ester group and a hydrochloride group . The InChI representation of its structure isInChI=1S/C23H21N3O4.ClH/c24-23 (25)26-19-10-8-18 (9-11-19)22 (28)30-20-12-6-16 (7-13-20)14-21 (27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2, (H4,24,25,26);1H
. Physical And Chemical Properties Analysis
FOY 251 Benzyl Ester Hydrochloride has a molecular weight of 439.9 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its topological polar surface area is 117 Ų . The compound has a rotatable bond count of 9 .Scientific Research Applications
Paraben Esters in Aquatic Environments
Parabens, including benzyl esters, are used as preservatives in various consumer products. Their occurrence, fate, and behavior in aquatic environments have been reviewed, highlighting their ubiquity in surface water and sediments due to continuous introduction from product consumption. Although parabens are biodegradable, their transformation products, particularly chlorinated by-products, pose environmental concerns due to their stability and potential toxicity. Further studies are needed to understand the impact of these compounds on aquatic ecosystems and public health (Haman, Dauchy, Rosin, & Munoz, 2015).
Benzoyl Peroxide in Dermatological Applications
Benzoyl Peroxide (BPO) is widely used in dermatology for treating acne due to its antibacterial and comedolytic activities. Research has shown its effectiveness in combination with other treatments, highlighting the lack of bacterial resistance and recommending its inclusion in long-term antibiotic regimens for acne management (Tanghetti & Popp, 2009).
Hyaluronan Esterification for Biomedical Applications
Research on hyaluronan derivatives, obtained through partial or total esterification, suggests potential in various clinical applications. These materials exhibit different physico-chemical and biological properties, influencing cell adhesion and polymer stability. The type and degree of esterification significantly affect these properties, indicating the importance of chemical modification in developing new biocompatible, degradable materials (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
Metalloporphyrin-Catalyzed Functionalization of Saturated C-H Bonds
Metalloporphyrins have been explored for their catalytic activity in functionalizing saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion. This research highlights the potential of metalloporphyrins in organic synthesis and biomimetic studies, offering a pathway for selective and efficient chemical transformations (Che, Lo, Zhou, & Huang, 2011).
Safety And Hazards
properties
IUPAC Name |
[4-(2-oxo-2-phenylmethoxyethyl)phenyl] 4-(diaminomethylideneamino)benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4.ClH/c24-23(25)26-19-10-8-18(9-11-19)22(28)30-20-12-6-16(7-13-20)14-21(27)29-15-17-4-2-1-3-5-17;/h1-13H,14-15H2,(H4,24,25,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWBXMJJACCAJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633124 |
Source
|
Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FOY 251 Benzyl Ester Hydrochloride | |
CAS RN |
71079-12-4 |
Source
|
Record name | 4-[2-(Benzyloxy)-2-oxoethyl]phenyl 4-[(diaminomethylidene)amino]benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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